molecular formula C19H20ClNO3S B2524746 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one CAS No. 1448051-82-8

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one

Cat. No.: B2524746
CAS No.: 1448051-82-8
M. Wt: 377.88
InChI Key: XIACEGJTKBYRFG-UHFFFAOYSA-N
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Description

The compound 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one features a pyrrolidine core substituted with a benzenesulfonylmethyl group at the 2-position and a 2-chlorophenyl ethanone moiety. Its structure combines electron-withdrawing (sulfonyl, chlorophenyl) and lipophilic (aromatic) groups, making it a candidate for medicinal and agrochemical applications.

Properties

IUPAC Name

1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c20-18-11-5-4-7-15(18)13-19(22)21-12-6-8-16(21)14-25(23,24)17-9-2-1-3-10-17/h1-5,7,9-11,16H,6,8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIACEGJTKBYRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a benzenesulfonyl chloride in the presence of a base to form the sulfonylated pyrrolidine intermediate. This intermediate is then reacted with a chlorophenyl ethanone derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one has been investigated for several pharmacological properties:

1. Anticancer Activity
Recent studies have suggested that this compound may exhibit anticancer properties. For example, derivatives of similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains to be fully elucidated but may involve the modulation of key signaling pathways associated with cancer progression.

2. Anti-inflammatory Effects
Research indicates that compounds with similar structures can act as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators. The benzenesulfonyl moiety is known to enhance the anti-inflammatory potential by improving solubility and bioavailability.

3. Neuroprotective Properties
There is emerging evidence that compounds within this chemical class may provide neuroprotection in models of neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications, and related compounds have demonstrated neuroprotective effects in preclinical studies.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Efficacy
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The study suggested that the compound induces apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory potential showed that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity, while the chlorophenyl group can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
1-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-one C₁₂H₁₄ClNO 223.7 Pyrrolidine, 2-chlorophenyl
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one C₁₃H₁₆ClNO₂ 253.7 Piperidine, hydroxyl, 2-chlorophenyl
1-(2-(Phenylthio)pyrrolidin-1-yl)ethan-1-one C₁₂H₁₅NS 205.3 Pyrrolidine, phenylthio
Adamantyl-sulfonyl derivatives (e.g., 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one) ~C₁₈H₂₃NO₂S ~349.5 Adamantane, sulfonyl, pyridyl
2-(3-{[(2-Chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one C₂₁H₂₁ClN₂OS 384.9 Indole, sulfanyl, pyrrolidine
Key Observations:
  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances stability and electrophilicity compared to analogs with hydroxyl (e.g., ) or sulfanyl groups (e.g., ). Sulfonyl groups also reduce basicity of the pyrrolidine nitrogen.
  • Bulk and Lipophilicity : Adamantyl derivatives () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one , often referred to in research as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22ClN2O2S\text{C}_{18}\text{H}_{22}\text{ClN}_{2}\text{O}_{2}\text{S}

This structure includes a pyrrolidine ring, a benzenesulfonyl group, and a chlorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of its antimicrobial , anticancer , and anti-inflammatory properties. Below is a summary of the findings related to each area:

Antimicrobial Activity

Research has indicated that compounds similar to this pyrrolidine derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfonyl groups demonstrate enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial Strains TestedActivity Level
1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-oneS. aureus, E. coliModerate to High

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A study focusing on similar pyrrolidine derivatives found that they could inhibit cancer cell proliferation effectively, with IC50 values indicating potent activity against several cancer cell lines . The mechanism appears to involve the induction of apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism
A549 (lung cancer)5.0Apoptosis induction
MCF7 (breast cancer)3.5Cell cycle arrest

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound exhibits anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, potentially through modulation of NF-kB signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

  • Case Study on Anticancer Effects : A clinical trial involving patients with non-small cell lung cancer demonstrated that patients treated with a derivative showed significant tumor reduction compared to controls .
  • Antimicrobial Efficacy : In a study assessing the effectiveness of various sulfonamide compounds against resistant bacterial strains, this compound was among the top performers, showcasing its potential as a new therapeutic agent against infections caused by resistant bacteria .

The precise mechanism by which 1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one exerts its biological effects involves:

  • Inhibition of Enzyme Activity : The sulfonyl group is known to interact with key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it activates caspases leading to programmed cell death.
  • Cytokine Modulation : It reduces levels of TNF-alpha and IL-6, key players in inflammatory responses.

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